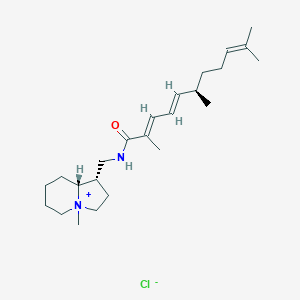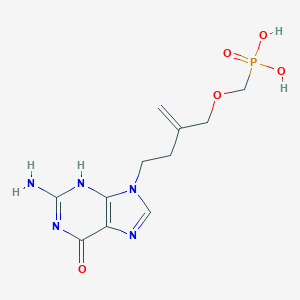
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
説明
“9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” is a chemical compound with the CAS Number 176434-89-2 . It has a molecular weight of 315.22200 and a molecular formula of C10H14N5O5P .
Synthesis Analysis
While specific synthesis methods for “9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” were not found, it is known that a number of methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) have been synthesized and tested in vitro for anti-herpes and anti-human immunodeficiency virus (HIV) activity .Molecular Structure Analysis
The molecular structure of “9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” includes a phosphonate group, a guanine base, and a 2-methylidene-3-(phosphonomethoxy)propyl side chain .Chemical Reactions Analysis
The compound’s acid-base behavior is of interest due to its antiviral properties . It can accept two protons at the phosphonate and two more at the adenine residue .Physical And Chemical Properties Analysis
The compound has a density of 1.73g/cm3, a boiling point of 720.9ºC at 760mmHg, and a flash point of 389.8ºC . Its exact mass is 315.07300, and it has a PSA of 166.16000 .科学的研究の応用
Synthesis and Antiviral Activity of Methyl Derivatives of 9-[2-(Phosphonomethoxy)ethyl]guanine : This study synthesized and tested several methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine for anti-herpes and anti-HIV activity. The analogues demonstrated potent anti-HIV activity, with significant variations in potency based on their specific configurations (Yu et al., 1992).
Synthesis and Antiviral Activity of Rigid Acyclonucleotide Analogs : This research explored the anti-HIV-1 and anti-herpesvirus activities of new rigid acyclonucleotide analogs. 9-[2-methylidene-3-(phosphonomethoxy)propyl]guanine exhibited in vitro anti-HIV-1 activity comparable to the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (Casara et al., 1995).
Synthesis and Antiviral Evaluation of 9-(S)-[3-Alkoxy-2-(Phosphonomethoxy)propyl]nucleoside Alkoxyalkyl Esters : This study synthesized octadecyloxyethyl 9-(S)-[3-methoxy-2-(phosphonomethoxy)propyl]-adenine, finding it active against hepatitis C virus (HCV) and HIV-1 in vitro. The study expanded the understanding of antiviral activity beyond double-stranded DNA viruses (Valiaeva et al., 2011).
A Novel Class of Phosphonate Nucleosides : This research introduced 9-[1-(Phosphonomethoxycyclopropyl)methyl]guanine as a potent and selective anti-HBV agent, significantly inhibiting HBV replication in a primary culture of HepG2 2.2.15 cells (Choi et al., 2004).
MDL 74,968, a New Acyclonucleotide Analog : MDL 74,968, a derivative of 9-[2-methylidene-3-(phosphonomethoxy)propyl] guanine, showed significant antiviral activity comparable to 9-(2-phosphonomethoxyethyl) adenine and 2',3'-dideoxyinosine against various strains of HIV (Bridges et al., 1996).
将来の方向性
特性
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-methylidenebutoxy]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O5P/c1-7(4-21-6-22(18,19)20)2-3-16-5-13-8-9(16)14-11(12)15-10(8)17/h5H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPHHMIPYIKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCN1C=NC2=C1N=C(NC2=O)N)COCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938797 | |
| Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine | |
CAS RN |
176434-89-2 | |
| Record name | 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176434892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
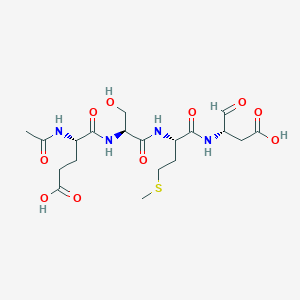
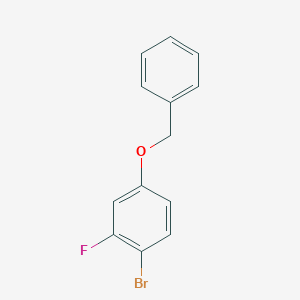
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
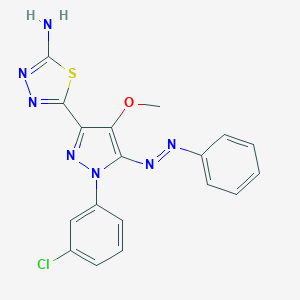
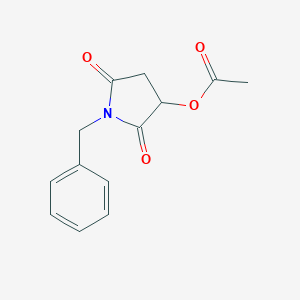
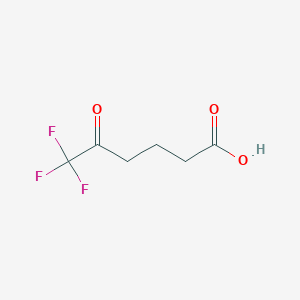
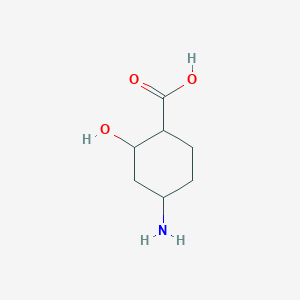
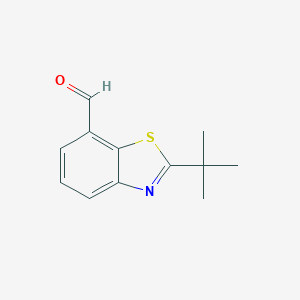
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
